molecular formula C24H31NO3 B1250921 2-dodecyl-7-hydroxy-3H-phenoxazin-3-one

2-dodecyl-7-hydroxy-3H-phenoxazin-3-one

Cat. No.: B1250921
M. Wt: 381.5 g/mol
InChI Key: PDNJNQOJZZEZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-dodecyl-7-hydroxy-3H-phenoxazin-3-one typically involves the reaction of resorufin with dodecyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified using column chromatography to obtain pure this compound .

Chemical Reactions Analysis

2-dodecyl-7-hydroxy-3H-phenoxazin-3-one undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form resorufin, which is a highly fluorescent compound.

    Reduction: It can be reduced to dihydroresorufin, which is non-fluorescent.

    Substitution: The dodecyl group can be substituted with other alkyl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions are resorufin and dihydroresorufin .

Mechanism of Action

The mechanism of action of 2-dodecyl-7-hydroxy-3H-phenoxazin-3-one involves its ability to react with hydroxyl radicals and other reactive oxygen species. When it encounters these radicals, it undergoes oxidation to form resorufin, which emits fluorescence. This fluorescence can be measured to quantify the presence of ROS and assess oxidative stress in biological samples . The molecular targets include cellular components that generate ROS, such as mitochondria and enzymes like superoxide dismutase .

Comparison with Similar Compounds

2-dodecyl-7-hydroxy-3H-phenoxazin-3-one is unique due to its long alkyl chain, which enhances its solubility in organic solvents and its ability to penetrate cell membranes. Similar compounds include:

These compounds share similar fluorescence properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

8-dodecyl-7-hydroxyphenoxazin-3-one

InChI

InChI=1S/C24H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-15-21-24(17-22(18)27)28-23-16-19(26)13-14-20(23)25-21/h13-17,27H,2-12H2,1H3

InChI Key

PDNJNQOJZZEZKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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